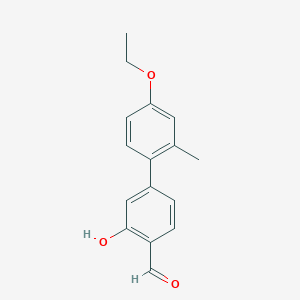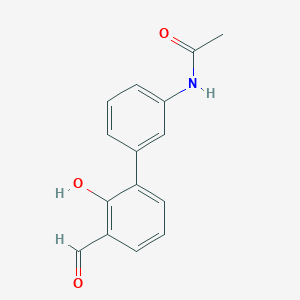
6-(3-Acetylaminophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Acetylaminophenyl)-2-formylphenol, 95% (6-AAPF-95) is a chemical compound with a wide range of applications, from pharmaceuticals to cosmetics. It is a derivative of phenol, an aromatic organic compound with a wide range of uses in industry and medicine. 6-AAPF-95 is a white crystalline compound with a melting point of 79-81°C and a boiling point of 174-176°C. It is a relatively stable compound with a moderate vapor pressure and a low water solubility.
Aplicaciones Científicas De Investigación
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as an analytical reagent, as a catalyst in organic synthesis, and as a starting material for the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals.
Mecanismo De Acción
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of biologically active properties. It is known to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins, and thus can act as an anti-inflammatory agent. It also has antioxidant and antifungal activity, and can act as a photosensitizer, increasing the sensitivity of certain cells to light.
Biochemical and Physiological Effects
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase and thus can act as an anti-inflammatory agent. It also has antioxidant activity, which can help to protect cells from oxidative damage. In addition, it can act as a photosensitizer, increasing the sensitivity of certain cells to light.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, with a moderate vapor pressure and low water solubility. In addition, it is a white crystalline compound with a melting point of 79-81°C and a boiling point of 174-176°C, making it easy to handle and store. On the other hand, it is a relatively expensive compound, and its effects on biological systems are still not fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 6-(3-Acetylaminophenyl)-2-formylphenol, 95%. One area of research is to further investigate its effects on biological systems, including its effects on inflammation and oxidative stress. Another potential direction is to explore its potential applications in the development of novel pharmaceuticals and other specialty chemicals. Additionally, further research into its mechanism of action and its interactions with other compounds could help to reveal new ways in which it can be used. Finally, research into its synthesis and production could help to reduce costs and improve efficiency.
Métodos De Síntesis
6-(3-Acetylaminophenyl)-2-formylphenol, 95% is synthesized from phenol and acetic anhydride in a two-step process. In the first step, phenol is reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form 6-acetylaminophenol. This compound is then reacted with formic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to form 6-(3-Acetylaminophenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
N-[3-(3-formyl-2-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(18)16-13-6-2-4-11(8-13)14-7-3-5-12(9-17)15(14)19/h2-9,19H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDMYCNGHWWZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685222 |
Source


|
| Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Acetylaminophenyl)-2-formylphenol | |
CAS RN |
1261919-23-6 |
Source


|
| Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

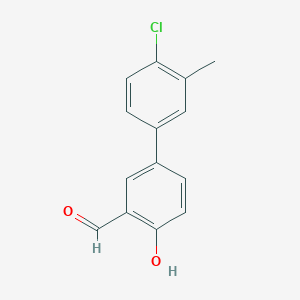


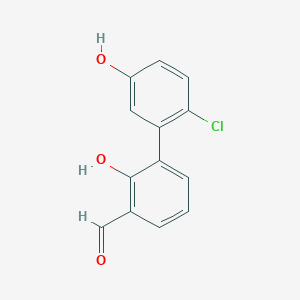



![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)
![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)

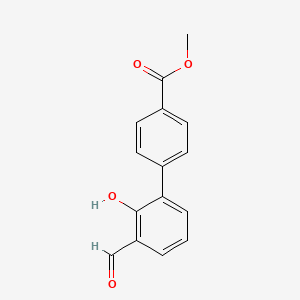
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)
